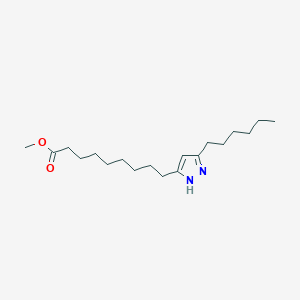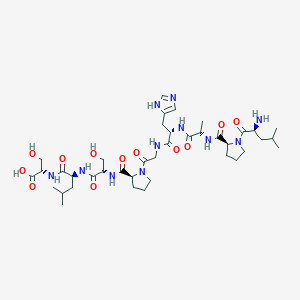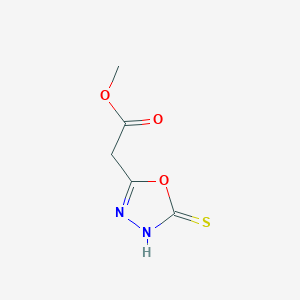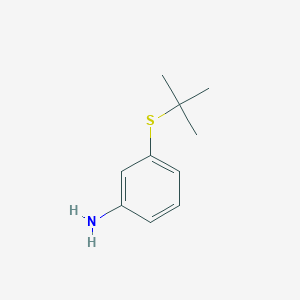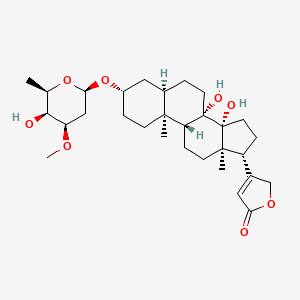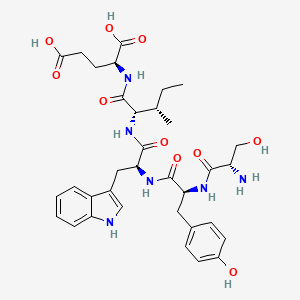![molecular formula C8H12N4 B12556941 5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole CAS No. 144215-67-8](/img/structure/B12556941.png)
5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of imidazoles and triazoles. These compounds are known for their diverse chemical properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, oxidizing agents like TBHP, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-b][1,2,4]triazole derivatives.
Applications De Recherche Scientifique
5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms.
Uniqueness
5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole is unique due to its specific substitution pattern and the presence of both imidazole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
144215-67-8 |
|---|---|
Formule moléculaire |
C8H12N4 |
Poids moléculaire |
164.21 g/mol |
Nom IUPAC |
5-tert-butyl-1H-imidazo[1,2-b][1,2,4]triazole |
InChI |
InChI=1S/C8H12N4/c1-8(2,3)6-4-12-7(11-6)9-5-10-12/h4-5H,1-3H3,(H,9,10,11) |
Clé InChI |
KJJZDZNNEQUYFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN2C(=N1)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B12556862.png)
![Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B12556866.png)

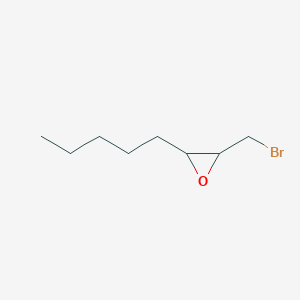
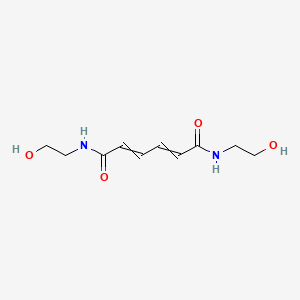
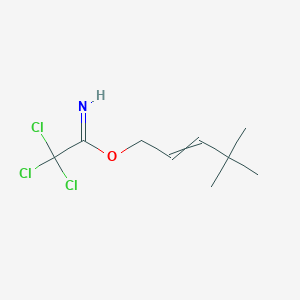
![Benzene, [(2,2-difluoro-1-methylethenyl)thio]-](/img/structure/B12556901.png)
